molecular formula C13H14N2O3 B2916511 1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine CAS No. 112601-98-6

1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine

Cat. No. B2916511
M. Wt: 246.266
InChI Key: DXRDBEPLCGUYCF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine” is not explicitly provided in the sources I found .


Chemical Reactions Analysis

Information on the chemical reactions involving “1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine” is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine” are not detailed in the sources I found .

Scientific Research Applications

Synthesis and Characterization

  • Pyrrolidine Derivatives Synthesis : Pyrrolidines, including compounds structurally similar to "1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine," have been synthesized through [3+2] cycloaddition reactions, demonstrating the polar nature of these reactions and their potential applications in producing biologically active compounds and materials for industrial applications like dyes and agrochemicals (Żmigrodzka et al., 2022).
  • Polyimides from Pyrrolidine Derivatives : Novel polyimides have been derived from pyridine-containing aromatic dianhydride monomers, synthesized through nitro displacement reactions involving compounds similar in structure to the one of interest. These polyimides exhibit good thermal stability, mechanical properties, and low dielectric constants, suggesting their suitability for electronic applications (Wang et al., 2006).

Mechanistic Insights and Chemical Properties

  • Enantioselective Michael Reactions : Research on catalytic enantioselective Michael reactions has shown the use of pyrrolidine-based catalysts to achieve high yield and selectivity for gamma-formyl nitro compounds, which can be further converted into chiral, nonracemic pyrrolidines, highlighting the synthetic versatility and potential application of these reactions in creating biologically active substances (Betancort & Barbas, 2001).

Applications Beyond Drug Synthesis

  • Organosoluble, Thermal Stable Polyimides : Polyimides synthesized from diamines containing pyridine units and pyrrolidine groups exhibit exceptional solubility, thermal stability, and hydrophobicity. These materials, derived from processes involving nitrophenyl-related compounds, show promise for use in high-performance coatings and films due to their excellent physical properties (Huang et al., 2017).

Safety And Hazards

The safety and hazards associated with “1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine” are not mentioned in the sources I found .

Future Directions

The future directions for the study or use of “1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine” are not discussed in the sources I found .

properties

IUPAC Name

(E)-3-(4-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(14-9-1-2-10-14)8-5-11-3-6-12(7-4-11)15(17)18/h3-8H,1-2,9-10H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRDBEPLCGUYCF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine

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